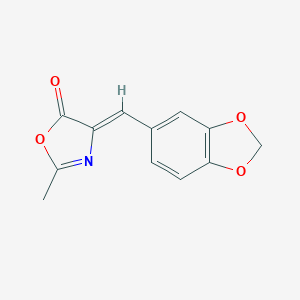
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ethyl 2-(acetoacetyl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the inhibition of various enzymes and proteins, as mentioned earlier. The compound binds to the active site of these enzymes and proteins, preventing their activity and thus reducing the inflammatory response, cancer cell proliferation, and insulin resistance.
Biochemical and Physiological Effects
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
One of the major advantages of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its high yield synthesis method, which makes it a viable option for the production of the compound in bulk. Additionally, the compound has been shown to possess potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, one of the limitations of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its limited solubility in water, which may pose challenges in certain lab experiments.
将来の方向性
There are several future directions for the research and development of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other disease areas, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel delivery systems to enhance the solubility and bioavailability of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also be explored. Finally, further studies are needed to elucidate the compound's mechanism of action and potential side effects.
Conclusion
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully elucidate the compound's therapeutic potential and optimize its synthesis and delivery methods.
合成法
The synthesis of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate acetoacetate with 2-aminothiophenol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a cyclization mechanism, resulting in the formation of the desired product. The yield of the synthesis method is typically high, making it a viable option for the production of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in bulk.
科学的研究の応用
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively researched for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied for its ability to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, 5-lipoxygenase, and protein tyrosine phosphatase 1B, which are involved in the inflammatory response, cancer cell proliferation, and insulin signaling pathways, respectively.
特性
分子式 |
C15H19NO4S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
ethyl 2-(3-oxobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-15(19)13-10-6-4-5-7-11(10)21-14(13)16-12(18)8-9(2)17/h3-8H2,1-2H3,(H,16,18) |
InChIキー |
XIUJDWPLKFBEPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(=O)C |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)


![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)



![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)